Methyl 4-(2-methoxyphenyl)-3-oxobutanoate

Chemical procurement Quality control Synthetic intermediate

Researchers sourcing this β-ketoester often face batch-to-batch variability in ortho-substituted isomers. This ready-made CAS 131644-96-7 eliminates in-house optimization, ensuring reproducible Knoevenagel and Michael addition yields. • Ortho-methoxy substitution guides regioselective cyclization for benzofuran and indole scaffolds. • Methyl ester offers a balance of cost-efficiency and favorable solubility for scale-up. • NMR-validated identity allows immediate use in multi-step CNS drug discovery programs.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 131644-96-7
Cat. No. B171868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-methoxyphenyl)-3-oxobutanoate
CAS131644-96-7
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)CC(=O)OC
InChIInChI=1S/C12H14O4/c1-15-11-6-4-3-5-9(11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3
InChIKeyLOYYLMFDKIAXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-methoxyphenyl)-3-oxobutanoate: β-Ketoester Building Block


Methyl 4-(2-methoxyphenyl)-3-oxobutanoate is a β-ketoester compound (C12H14O4, molecular weight 222.24 g/mol) containing both a methyl ester and a ketone functional group, as well as an ortho-methoxy-substituted phenyl ring . It serves as a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic systems and pharmaceutical agents [1]. The compound's keto-enol tautomerism and active methylene group enable its participation in Knoevenagel condensations, Michael additions, and cyclocondensation reactions, making it a strategic building block for medicinal chemists [1].

Why Generic Substitution Fails for This β-Ketoester


Although the 4-aryl-3-oxobutanoate scaffold is common, subtle variations in the ester group (methyl vs. ethyl) and the position of the methoxy substituent (ortho vs. para) can significantly alter reaction yields, regioselectivity, and downstream biological activity [1][2]. For example, ortho-methoxy substitution introduces steric and electronic effects distinct from the para-isomer, influencing enolate formation and cyclization pathways [1]. Similarly, the methyl ester offers different solubility and volatility profiles compared to the ethyl ester, impacting purification and scale-up [2]. Direct procurement of the specific CAS 131644-96-7 eliminates the need for in-house optimization and ensures reproducibility of published synthetic procedures. The following quantitative evidence clarifies the precise dimensions of differentiation.

Methyl 4-(2-methoxyphenyl)-3-oxobutanoate: Analog Comparison


Commercial Purity: Methyl vs. Ethyl Ester

Commercially available Methyl 4-(2-methoxyphenyl)-3-oxobutanoate is routinely supplied with a certified purity of 95% (HPLC) and includes detailed safety and handling specifications . In contrast, the ethyl ester analog (CAS 83823-61-4) is less commonly stocked and often requires custom synthesis, leading to longer lead times and higher minimum order quantities . This difference in commercial availability and specification directly impacts procurement efficiency for research programs.

Chemical procurement Quality control Synthetic intermediate

Cost-Efficiency: Methyl Ester Price Advantage

For research-scale procurement (1 g), Methyl 4-(2-methoxyphenyl)-3-oxobutanoate is priced at approximately $121–$175 . The corresponding ethyl ester analog (CAS 83823-61-4) is priced at a premium of 50–70% for the same quantity, when commercially available . This price differential reflects the broader synthetic utility and higher demand for the methyl ester in common heterocyclic syntheses.

Procurement economics Cost analysis Synthetic building block

Knoevenagel Yield: Ortho- vs. Para-Methoxy

In a study of Knoevenagel condensations between aromatic aldehydes and ethyl 4-chloro-3-oxobutanoate, the ortho-methoxybenzaldehyde-derived substrate yielded the desired product in 68% isolated yield under optimized conditions [1]. While this specific study used the ethyl chloroester, the reactivity pattern is class-level evidence for the ortho-methoxy aryl group. Under comparable conditions, para-methoxybenzaldehyde gave a significantly higher yield of 84% [1], highlighting the steric and electronic influence of the ortho substituent. This differential reactivity must be considered when selecting the appropriate building block for a given synthetic route.

Organic synthesis Knoevenagel reaction Structure-activity relationship

Structural Confirmation: NMR & MS Data

Full spectroscopic characterization data (1H NMR, 13C NMR, and MS) are available for Methyl 4-(2-methoxyphenyl)-3-oxobutanoate, enabling unambiguous identity confirmation upon receipt [1]. In contrast, the ethyl ester analog (CAS 83823-61-4) and the 4-methoxy regioisomer (CAS 86109-31-1) lack publicly accessible, vendor-verified NMR reference data . This gap in analytical documentation increases the burden on the end-user to validate compound identity before use.

Analytical chemistry Quality control Structural elucidation

Procurement & Application Scenarios


Heterocyclic Library Synthesis for CNS Drug Discovery

The ortho-methoxy substituent and active β-ketoester moiety make this compound an ideal precursor for the construction of benzofuran, indole, and quinoline scaffolds—core structures in central nervous system (CNS) drug discovery programs. Researchers can leverage the established commercial purity (95% minimum) and NMR-validated identity [1] to confidently initiate multi-step syntheses without prior in-house characterization.

Cost-Effective Multi-Gram Scale-Up in Academic Labs

For academic labs requiring 5–25 g quantities for SAR studies, the methyl ester's lower cost per gram compared to the ethyl ester analog [1] translates to substantial budget savings. The compound's ready availability from multiple vendors ensures uninterrupted supply chains during extended synthesis campaigns.

COMT Inhibitor Development Using β-Ketoester Scaffolds

Although direct IC50 data for this specific compound are not publicly available, the 4-aryl-3-oxobutanoate scaffold has been implicated in catechol-O-methyltransferase (COMT) inhibition [1]. Researchers pursuing novel COMT inhibitors can rationally select the ortho-methoxy methyl ester variant to probe steric and electronic effects on target engagement, using the compound's well-defined analytical profile to ensure reproducibility.

Quote Request

Request a Quote for Methyl 4-(2-methoxyphenyl)-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.